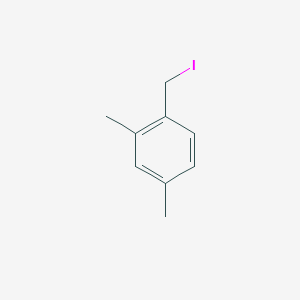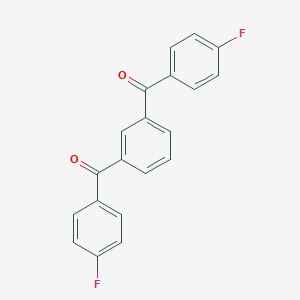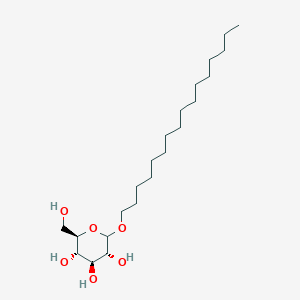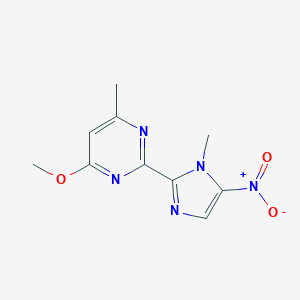
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- has been found to have a wide range of scientific research applications. One of its most important applications is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its anti-cancer properties, pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- has also been studied for its potential use in the treatment of other diseases, such as malaria and tuberculosis. It has been found to exhibit potent anti-malarial and anti-tuberculosis activity, making it a promising candidate for the development of new drugs to combat these diseases.
Mecanismo De Acción
The mechanism of action of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- is not fully understood. However, it is believed to work by inhibiting key enzymes involved in various cellular processes, including DNA synthesis and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.
Efectos Bioquímicos Y Fisiológicos
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cell lines, and exhibit anti-malarial and anti-tuberculosis activity. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anti-cancer drugs. Additionally, the anti-inflammatory and anti-oxidant properties of this compound make it a useful tool for studying the role of inflammation and oxidative stress in various diseases.
However, there are also some limitations to using pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-. One area of research is the development of new anti-cancer drugs based on this compound. Researchers are currently exploring ways to modify the structure of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- to improve its potency and reduce its toxicity.
Another area of research is the use of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- in the treatment of other diseases, such as malaria and tuberculosis. Researchers are currently exploring the potential of this compound as a new treatment option for these diseases.
Finally, researchers are also interested in further understanding the mechanism of action of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-. By gaining a better understanding of how this compound works, researchers may be able to develop more effective treatments for a wide range of diseases.
Métodos De Síntesis
The synthesis of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- involves the reaction of 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-pyrimidine with a suitable reagent. The reaction conditions and reagents used can vary depending on the desired product. The synthesis of this compound has been well-established in the literature and can be carried out using standard laboratory techniques.
Propiedades
Número CAS |
103980-46-7 |
|---|---|
Nombre del producto |
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- |
Fórmula molecular |
C10H11N5O3 |
Peso molecular |
249.23 g/mol |
Nombre IUPAC |
4-methoxy-6-methyl-2-(1-methyl-5-nitroimidazol-2-yl)pyrimidine |
InChI |
InChI=1S/C10H11N5O3/c1-6-4-7(18-3)13-9(12-6)10-11-5-8(14(10)2)15(16)17/h4-5H,1-3H3 |
Clave InChI |
QYWBLCRVCKGBCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C2=NC=C(N2C)[N+](=O)[O-])OC |
SMILES canónico |
CC1=CC(=NC(=N1)C2=NC=C(N2C)[N+](=O)[O-])OC |
Otros números CAS |
103980-46-7 |
Sinónimos |
4-methoxy-6-methyl-2-(1-methyl-5-nitro-imidazol-2-yl)pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



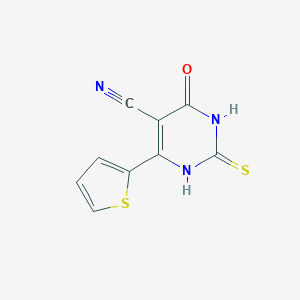
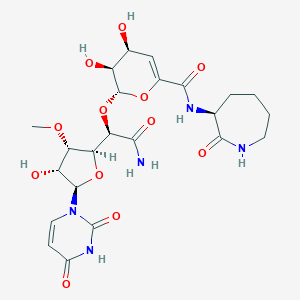
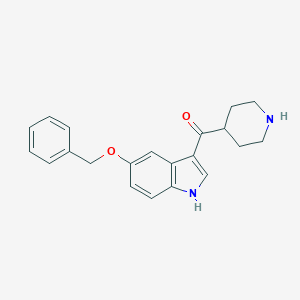
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)
